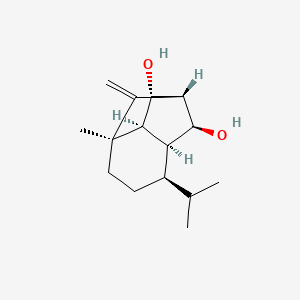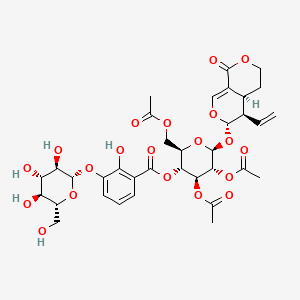
25H-NB4OMe (hydrochloride)
Overview
Description
25H-NB4OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is often used as an analytical reference standard in research and forensic applications . The compound is known for its high purity, typically exceeding 98%, and is available in crystalline solid form .
Mechanism of Action
Target of Action
25H-NB4OMe, a new psychoactive substance (NPS), primarily targets the serotonin 2A receptor (5-HT2AR) and serotonin 2C receptor (5-HT2CR) . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.
Mode of Action
The compound interacts with its targets, the 5-HT2AR and 5-HT2CR, as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. The activation of these receptors can lead to various physiological and psychological effects, including changes in mood and perception.
Biochemical Pathways
This system is involved in reward, motivation, and motor control among other functions. The compound has been shown to increase dopamine levels in the central nervous system .
Result of Action
The activation of 5-HT2AR and 5-HT2CR by 25H-NB4OMe can lead to a range of effects. In animal studies, it has been shown to significantly increase locomotor activity and conditioned place preference, suggesting rewarding and reinforcing effects . It also leads to changes in dopamine levels in the central nervous system .
Biochemical Analysis
Biochemical Properties
25H-NB4OMe (hydrochloride) is known to interact with serotonin 5-HT2A receptors, demonstrating high binding affinity . The nature of these interactions is primarily agonistic .
Cellular Effects
In the context of cellular effects, 25H-NB4OMe (hydrochloride) has been associated with significant changes in dopamine levels in the central nervous system . It has also been observed to significantly increase locomotor activity in mice .
Molecular Mechanism
The molecular mechanism of 25H-NB4OMe (hydrochloride) is primarily linked to its agonistic action on serotonin 5-HT2A receptors . This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of 25H-NB4OMe (hydrochloride) in laboratory settings are not fully documented, it’s known that the compound can induce significant changes in dopamine levels and locomotor activity over time .
Dosage Effects in Animal Models
In animal models, varying dosages of 25H-NB4OMe (hydrochloride) have been associated with different outcomes. For instance, specific dosages have been linked to significant increases in conditioned place preference in mice .
Transport and Distribution
The transport and distribution of 25H-NB4OMe (hydrochloride) within cells and tissues are not fully documented. Given its interaction with serotonin receptors, it’s likely that the compound may be transported and distributed in a manner similar to other serotonergic compounds .
Subcellular Localization
Based on its known interactions with serotonin receptors, it’s possible that the compound may be localized in areas of the cell where these receptors are present .
Preparation Methods
The synthesis of 25H-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Backbone: The initial step involves the synthesis of the phenethylamine backbone through a series of chemical reactions, including nitration, reduction, and alkylation.
Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the phenethylamine backbone. This is achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt.
Industrial production methods for 25H-NB4OMe (hydrochloride) are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
25H-NB4OMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups present in the phenethylamine backbone. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the nitro groups can result in the formation of amines .
Scientific Research Applications
25H-NB4OMe (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
25H-NB4OMe (hydrochloride) is part of the NBOMe series of compounds, which are known for their high potency and efficacy as serotonin receptor agonists. Similar compounds in this series include:
25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and its potent hallucinogenic effects.
The uniqueness of 25H-NB4OMe (hydrochloride) lies in its specific substitution pattern and its resulting pharmacological profile. Compared to other NBOMe compounds, 25H-NB4OMe (hydrochloride) may exhibit distinct effects and interactions with serotonin receptors, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14(5-7-16)13-19-11-10-15-12-17(21-2)8-9-18(15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFSVOUIUTYBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(C=CC(=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342531 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-54-7 | |
| Record name | Benzeneethanamine, 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1566571-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)











![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)
